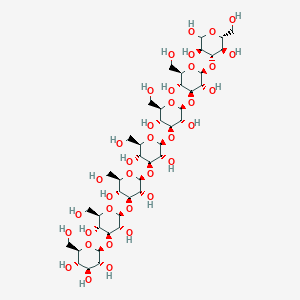
(Carbethoxymethylene)triphenylphosphorane-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .
Synthesis Analysis
Triphenylcarbethoxymethylenephosphorane is an organophosphorus compound with the chemical formula Ph3PCHCO2Et (Ph = phenyl, Et = ethyl). It is a white solid that is soluble in organic solvents . The compound is a Wittig reagent .Molecular Structure Analysis
The molecular formula of (Carbethoxymethylene)triphenylphosphorane-13C2 is C22H21O2P . The molecular weight is 351.4 g/mol . The IUPAC name is ethyl 2-deuterio-2-(triphenyl-λ5-phosphanylidene)acetate .Chemical Reactions Analysis
(Carbethoxymethylene)triphenylphosphorane is generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .Physical And Chemical Properties Analysis
The molecular weight of (Carbethoxymethylene)triphenylphosphorane-13C2 is 351.4 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a formal charge of 0 . It has a complexity of 414 .Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis of (Carbethoxymethylene)triphenylphosphorane-13C2 can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Benzaldehyde-13C2", "Triphenylphosphine", "Ethyl chloroacetate", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Preparation of (Carbethoxymethylene)triphenylphosphorane\n- In a round-bottom flask, add benzaldehyde-13C2 (1.0 equiv), triphenylphosphine (1.2 equiv), and ethyl chloroacetate (1.2 equiv).\n- Stir the mixture at room temperature for 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane.", "Step 2: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- In a round-bottom flask, add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) and sodium hydride (1.2 equiv) in diethyl ether.\n- Stir the mixture at room temperature for 2 hours.\n- Add benzaldehyde-13C2 (1.2 equiv) and stir the mixture for an additional 24 hours.\n- Purify the product by column chromatography to obtain (Carbethoxymethylene)triphenylphosphorane-13C2.", "Step 3: Preparation of (Carbethoxymethylene)triphenylphosphorane-13C2\n- Dissolve (Carbethoxymethylene)triphenylphosphorane-13C2 (1.0 equiv) in methanol.\n- Add sodium hydride (1.2 equiv) and stir the mixture at room temperature for 2 hours.\n- Purify the product by column chromatography to obtain the final product, (Carbethoxymethylene)triphenylphosphorane-13C2." ] } | |
CAS RN |
90830-64-1 |
Product Name |
(Carbethoxymethylene)triphenylphosphorane-13C2 |
Molecular Formula |
C₂₀¹³C₂H₂₁O₂P |
Molecular Weight |
350.36 |
synonyms |
2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)